molecular formula C13H13N3O B6460743 2-(6-methoxypyrimidin-4-yl)-2,3-dihydro-1H-isoindole CAS No. 2548975-79-5

2-(6-methoxypyrimidin-4-yl)-2,3-dihydro-1H-isoindole

Cat. No.: B6460743
CAS No.: 2548975-79-5
M. Wt: 227.26 g/mol
InChI Key: BLYUJVUKKMTGGM-UHFFFAOYSA-N
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Description

2-(6-methoxypyrimidin-4-yl)-2,3-dihydro-1H-isoindole is a heterocyclic compound that combines the structural features of pyrimidine and isoindole. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methoxypyrimidin-4-yl)-2,3-dihydro-1H-isoindole typically involves the construction of the pyrimidine and isoindole rings followed by their coupling. One common method involves the reaction of 6-methoxypyrimidine-4-carbaldehyde with a suitable isoindole precursor under acidic or basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(6-methoxypyrimidin-4-yl)-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoindole and pyrimidine derivatives .

Scientific Research Applications

2-(6-methoxypyrimidin-4-yl)-2,3-dihydro-1H-isoindole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine and isoindole derivatives, such as:

Uniqueness

2-(6-methoxypyrimidin-4-yl)-2,3-dihydro-1H-isoindole is unique due to its specific combination of pyrimidine and isoindole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(6-methoxypyrimidin-4-yl)-1,3-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-17-13-6-12(14-9-15-13)16-7-10-4-2-3-5-11(10)8-16/h2-6,9H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYUJVUKKMTGGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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